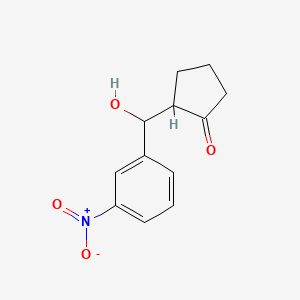

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone

Descripción

Propiedades

Fórmula molecular |

C12H13NO4 |

|---|---|

Peso molecular |

235.24 g/mol |

Nombre IUPAC |

2-[hydroxy-(3-nitrophenyl)methyl]cyclopentan-1-one |

InChI |

InChI=1S/C12H13NO4/c14-11-6-2-5-10(11)12(15)8-3-1-4-9(7-8)13(16)17/h1,3-4,7,10,12,15H,2,5-6H2 |

Clave InChI |

NARLCEZIFIKPSE-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone typically involves the condensation of cyclopentanone with 3-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate aldol product, which is subsequently dehydrated to yield the final compound. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an aqueous or alcoholic medium .

Industrial Production Methods

While specific industrial production methods for 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

Oxidation: Formation of 2-(Oxidized-(3-nitrophenyl)methyl)cyclopentanone

Reduction: Formation of 2-(Hydroxy-(3-aminophenyl)methyl)cyclopentanone

Substitution: Formation of various substituted cyclopentanone derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

The applications of 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone are primarily in the realm of chemical research, specifically as an intermediate in organic synthesis.

Chemical Data

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone, also known as 2-[hydroxy-(3-nitrophenyl)methyl]cyclopentan-1-one, has the following chemical properties :

- Molecular Formula:

- Molecular Weight: 235.236 g/mol

- CAS Number: 913830-03-2

- IUPAC Name: 2-[hydroxy-(3-nitrophenyl)methyl]cyclopentan-1-one

Role in Organic Synthesis

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone is used in the preparation of β-hydroxyketones via barium pyrazolecarboxylate aqua metal-organic framework catalyzed aldol condensation reaction of aromatic aldehydes with ketones. The direct asymmetric aldol reaction is one of the most important carbon-carbon bond-forming reactions .

Crystal Structure Analysis

The crystal structure of (2S,3R)-2-[hydroxy(3-nitrophenyl)methyl]-cyclopentanone has been determined using X-ray diffraction . The compound crystallizes in the orthorhombic space group with the following unit cell parameters: , , , and .

Synthesis

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone can be synthesized via an aldol reaction. For example, 3-nitrobenzaldehyde and cyclopentanone were added to a solution of L-tryptophan and pure water at room temperature. After stirring, the mixture was quenched with saturated aqueous solution and extracted by ethyl acetate. The product was then purified by silica gel chromatography .

Mecanismo De Acción

The mechanism of action of 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

2-Methylcyclopentanone (C₆H₁₀O)

- Structure: Methyl substituent at the cyclopentanone ring.

- Physical Properties : Boiling point = 139–140°C, density = 0.916 g/cm³ .

- Comparison : The absence of a bulky nitro or hydroxyaryl group results in lower molecular weight and volatility compared to the target compound.

DL-3-Methylcyclopentanone (C₆H₁₀O)

- Structure: Methyl group at the 3-position of cyclopentanone.

- Physical Properties : Boiling point = 145°C, density = 0.913 g/cm³ .

- Comparison : Stereochemical differences (DL vs. (2S,3R) configuration) influence crystallinity and intermolecular interactions.

2-(2-Hydroxyethyl)cyclopentanone (C₇H₁₂O₂)

- Structure : Hydroxyethyl substituent.

- Chemical Properties : SMILES = C1CC(C(=O)C1)CCO; InChIKey = KCGDUNUNVYODAD-UHFFFAOYSA-N .

2-[(3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl]cyclopentanone

- Structure : Pyrrolidine and dimethoxyphenyl substituents.

- Applications : Forms metal complexes (Cu(II), Co(II), etc.) with antibacterial and antiurease activities .

- Comparison : The electron-rich dimethoxyphenyl group and pyrrolidine moiety enable metal coordination, a feature absent in the nitro-substituted target compound .

Actividad Biológica

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone, also referred to as 3NCP, is a cyclopentanone derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and anticancer properties. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- IUPAC Name : 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone

- Canonical SMILES : C1CC(=O)CC1(Cc2cc(ccc2N+[O])O)

The biological activity of 3NCP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neuroprotection and cancer pathways. Key mechanisms include:

- Cholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the brain. This inhibition may enhance cholinergic signaling, beneficial in neurodegenerative conditions such as Alzheimer's disease .

- Antioxidant Activity : 3NCP demonstrates potent antioxidant properties, reducing oxidative stress markers in cellular models. This activity is vital for protecting neuronal cells from damage associated with neurodegenerative diseases .

- Anti-inflammatory Effects : The compound modulates inflammatory cytokines such as IL-1β, IL-6, and TNF-α, suggesting its role in reducing neuroinflammation .

Neuroprotective Effects

Research indicates that 3NCP has significant neuroprotective effects in animal models of Alzheimer's disease. A study using the 5xFAD mouse model demonstrated that treatment with 3NCP improved cognitive functions as assessed by various behavioral tests (e.g., Morris water maze) and reduced latency times significantly at specific dosages (10 mg/kg to 40 mg/kg) .

Anticancer Properties

In vitro studies have shown that 3NCP can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells. For instance, it was found to reduce the viability of ovarian cancer cell lines in a dose-dependent manner. Additionally, comparisons with enterolactone revealed that while both compounds inhibited cancer cell proliferation, enterolactone was more effective at similar concentrations .

Alzheimer’s Disease Model

A detailed investigation into the effects of 3NCP on cognitive decline in a mouse model showed promising results:

- Behavioral Tests : Mice treated with 3NCP exhibited improved performance in memory tests compared to untreated controls.

- Biochemical Analysis : Significant reductions in AChE and BChE activities were observed post-treatment, alongside a decrease in pro-inflammatory cytokines .

Cancer Cell Proliferation

In studies focusing on breast cancer:

- Cell Viability Assays : Treatment with 3NCP resulted in decreased viability of MDA-MB-231 breast cancer cells.

- Apoptosis Induction : The compound was shown to enhance caspase activity, indicating its potential to induce apoptosis in malignant cells .

Summary of Research Findings

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Mechanism of Action | Cholinesterase inhibition |

| Neuroprotective Dose Range | 10 - 40 mg/kg |

| Anticancer Cell Lines Tested | Ovarian (ES-2), Breast (MDA-MB-231) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(hydroxy-(3-nitrophenyl)methyl)cyclopentanone?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of 3-nitrobenzaldehyde to cyclopentanone under basic conditions. A modified Claisen-Schmidt condensation using catalytic sodium hydroxide or phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (e.g., THF) is typical. Reaction optimization includes temperature control (40–60°C) and monitoring via TLC for intermediate formation. Post-reduction of the carbonyl group (if required) can employ NaBH4 in methanol .

Q. How can the compound be characterized using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Identify the hydroxy proton (δ 2.5–3.5 ppm, broad singlet) and aromatic protons from the 3-nitrophenyl group (δ 7.5–8.5 ppm, multiplet). Cyclopentanone protons appear as a multiplet (δ 1.5–2.5 ppm).

- FT-IR : Confirm the hydroxyl group (O–H stretch, ~3200–3500 cm⁻¹), ketone (C=O stretch, ~1700–1750 cm⁻¹), and nitro group (asymmetric/symmetric stretches, ~1520 and 1350 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 248.1 (C₁₂H₁₃NO₄). High-resolution MS validates molecular formula .

Q. What are the solubility and stability properties of the compound under laboratory conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests indicate degradation under prolonged UV exposure; store at 0–6°C in amber vials. Hydrolysis of the nitrophenyl group is negligible in neutral pH but accelerates under strongly acidic/basic conditions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE including nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Skin contact necessitates immediate washing with soap and water .

Advanced Research Questions

Q. How to design an in vitro assay to evaluate cholinesterase inhibitory activity?

- Methodological Answer :

- Enzyme Source : Use acetylcholinesterase (AChE) from electric eel or butyrylcholinesterase (BChE) from human serum.

- Substrate : Acetylthiocholine iodide (ATC) for AChE; butyrylthiocholine iodide (BTC) for BChE.

- Assay Conditions : Incubate the compound (0.1–100 µM) with enzyme (0.1 U/mL) and DTNB (Ellman’s reagent) in phosphate buffer (pH 8.0). Measure absorbance at 412 nm for 10–30 minutes.

- Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Positive controls (e.g., donepezil) validate assay reproducibility. Reference inhibitory activity data (e.g., IC₅₀ = 12.5 µM for AChE) from prior studies .

Q. How to resolve contradictions in reported inhibitory activity data across studies?

- Methodological Answer : Discrepancies may arise from enzyme isoforms (e.g., human vs. recombinant), substrate concentrations, or solvent effects (DMSO >1% inhibits enzymes). Validate assays with standardized protocols (e.g., OECD guidelines) and cross-check with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer : Use chiral catalysts (e.g., L-proline in asymmetric aldol reactions) or enantioselective reducing agents (e.g., CBS reduction for ketone intermediates). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Recrystallization in hexane/ethyl acetate improves ee to >98% .

Q. How to design structure-activity relationship (SAR) studies using structural analogs?

- Methodological Answer : Synthesize analogs via substitutions on the nitrophenyl (e.g., 4-nitro vs. 3-nitro) or cyclopentanone (e.g., methyl or ethyl derivatives). Test analogs for cholinesterase inhibition and neuroprotective activity (e.g., Aβ aggregation assays). Correlate electronic effects (Hammett σ constants) of substituents with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.